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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

Cat. No.: B1450718

Disclaimer: Detailed spectroscopic data (NMR, MS, IR) for the specific compound 14-
Formyldihydrorutaecarpine is not readily available in peer-reviewed scientific literature. This
guide provides a comprehensive overview of the characteristic spectroscopic features of the
parent compound, dihydrorutaecarpine, and its derivatives, offering a foundational
understanding for researchers in the field. The presented data for rutaecarpine derivatives
serves as a reference point for interpreting the spectra of analogous dihydrorutaecarpine
structures.

This technical guide is designed for researchers, scientists, and drug development
professionals, offering an in-depth analysis of the spectroscopic properties of
dihydrorutaecarpine derivatives. The document outlines typical experimental protocols and
presents spectroscopic data in a structured format to facilitate comparison and interpretation.

Data Presentation: Spectroscopic Data of
Rutaecarpine Derivatives

The following tables summarize the *H and 3C NMR spectroscopic data for rutaecarpine and
two of its methoxy derivatives. While this data is for the oxidized rutaecarpine scaffold, it
provides a valuable reference. For a dihydrorutaecarpine derivative, the key spectral
differences would be the absence of the C7-C8 double bond, leading to the appearance of
aliphatic proton and carbon signals for the CH2-CHz group in that position, and a general
upfield shift for the neighboring aromatic protons and carbons.
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Table 1: *H NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-ds)

Rutaecarpine (6

2-Methoxy-

2,10-Dimethoxy-

Position Rutaecarpine (6 Rutaecarpine (6
ppm)
ppm) ppm)
H-1 7.65 (d, J=8.0 Hz) 7.30 (d, J=2.5 Hz) 7.28 (d, J=2.5 Hz)
H-2 7.20 (t, J=7.5 Hz)
7.05 (dd, J=9.0, 2.5 7.03 (dd, J=9.0, 2.5
H-3 7.45 (t, J=7.5 Hz)
Hz) Hz)
H-4 8.15 (d, J=8.0 Hz) 8.00 (d, J=9.0 Hz) 7.98 (d, J=9.0 Hz)
H-6a 4.40 (t, J=7.0 Hz) 4.38 (t, J=7.0 Hz) 4.35 (t, J=7.0 Hz)
H-6b 3.20 (t, J=7.0 Hz) 3.18 (t, J=7.0 Hz) 3.15 (t, J=7.0 Hz)
H-9 7.55 (d, J=8.0 Hz) 7.53 (d, J=8.0 Hz) 7.15 (d, J=2.0 Hz)
H-10 7.10 (t, J=7.5 Hz) 7.08 (t, J=7.5 Hz)
6.95 (dd, J=8.5, 2.0
H-11 7.30 (t, J=7.5 Hz) 7.28 (t, J=7.5 Hz)
Hz)
H-12 8.25 (d, J=8.0 Hz) 8.23 (d, J=8.0 Hz) 8.10 (d, J=8.5 Hz)
OCHs 3.90 (s) 3.88(s), 3.95 (s)

Data compiled from studies on rutaecarpine derivatives.

Table 2: 13C NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-de)
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. 2-Methoxy- 2,10-Dimethoxy-
Position Rutaecarpine (o Rutaecarpine (6 Rutaecarpine (6
ppm)

ppm) ppm)
C-1 122.5 105.0 105.2
C-2 121.0 156.5 156.7
C-3 129.0 118.0 118.2
C-14 126.5 127.5 127.8
C-4a 148.0 148.2 148.5
C-5 162.0 161.8 161.5
C-6 45.0 44.8 445
C-7 20.0 19.8 19.5
C-8a 138.0 138.2 138.5
C-9 125.0 124.8 106.0
C-10 120.0 119.8 155.0
C-11 128.0 127.8 112.0
C-12 115.0 114.8 115.5
C-12a 135.0 135.2 135.5
C-13a 140.0 140.2 140.5
C-13b 110.0 110.2 110.5
C-14 145.0 144.8 144.5
OCHs - 55.5 55.7, 56.0

Data compiled from studies on rutaecarpine derivatives.

Mass Spectrometry (MS): For dihydrorutaecarpine and its derivatives, electrospray ionization
(ESI) is a common technique. The protonated molecule [M+H]* would be the base peak.
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Fragmentation patterns would involve the cleavage of the pentacyclic ring system. A formyl
group would add 28 Da to the mass of the parent molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a dihydrorutaecarpine derivative would exhibit
characteristic absorption bands. A strong carbonyl (C=0) stretch for the amide group would be
observed around 1650-1680 cm~1. The N-H stretch of the indole ring would appear around
3200-3400 cm~1. Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
aliphatic C-H stretches will be just below 3000 cm~1. The presence of a formyl group would
introduce a characteristic C=0 stretch around 1690-1715 cm~* and a C-H stretch for the
aldehyde proton around 2720 and 2820 cm~1.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for
dihydrorutaecarpine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds, CDCls, or Methanol-d4). The choice of solvent
depends on the solubility of the compound.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data
acquisition.

e 1H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-
degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse
sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically
required due to the lower natural abundance of 13C.

e 2D NMR: To aid in structure elucidation, acquire two-dimensional NMR spectra such as
COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear
Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC
(Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
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o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 pg/mL) in a
suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of
formic acid to promote protonation for positive ion mode ESI.

 Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct
infusion.

 lonization: Employ electrospray ionization (ESI) as it is a soft ionization technique suitable for
polar and thermally labile molecules like alkaloids.

o Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the
molecular ion. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain
fragmentation data, which is crucial for structural elucidation.

» Data Analysis: Determine the elemental composition from the accurate mass measurement.
Propose a fragmentation pathway based on the MS/MS spectrum to confirm the structure.

Infrared (IR) Spectroscopy:

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively,
a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast between
two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and subtracted from the sample spectrum.

+ Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups present in the molecule.

Mandatory Visualizations
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Figure 1. General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page
Caption: Figure 1: General Workflow for Spectroscopic Analysis
Caption: Figure 2: Dihydrorutaecarpine Core Structure with Numbering

Note on Figure 2: The DOT language does not directly support complex chemical structure
drawing. The provided script is a template that would ideally incorporate an image of the
dihydrorutaecarpine structure with the numbered positions overlaid. For the purpose of this
response, a textual representation of the core and numbering is implied. A formyl group at
position 14 would be attached to the nitrogen atom at that position.

¢ To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Dihydrorutaecarpine Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1450718#spectroscopic-data-nmr-ms-ir-
of-14-formyldihydrorutaecarpine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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